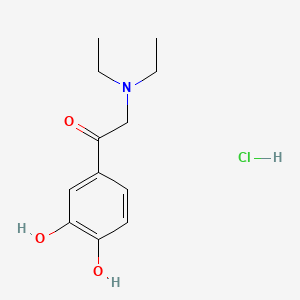
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate is a complex organic compound with a molecular formula of C19H29NO8S. This compound is known for its unique chemical structure, which includes an ethanethiol group, a p-tolyloxy group, and a citrate moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate typically involves multiple steps. One common method starts with the reaction of 4-(p-tolyloxy)butylamine with ethanethiol under controlled conditions to form the intermediate product. This intermediate is then reacted with citric acid to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield simpler thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate involves its interaction with specific molecular targets. The ethanethiol group can form covalent bonds with thiol groups in proteins, affecting their function. The p-tolyloxy group may interact with hydrophobic regions of biomolecules, influencing their activity. The citrate moiety can chelate metal ions, impacting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-: Lacks the citrate moiety, resulting in different chemical properties.
2-((4-(p-tolyloxy)butyl)amino)ethanethiol: Similar structure but without the citrate group.
Uniqueness
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate is unique due to the presence of the citrate moiety, which imparts additional chemical properties such as metal ion chelation and enhanced solubility. This makes it more versatile in various applications compared to its analogs.
Properties
CAS No. |
38920-66-0 |
|---|---|
Molecular Formula |
C19H29NO8S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-[4-(4-methylphenoxy)butylamino]ethanethiol |
InChI |
InChI=1S/C13H21NOS.C6H8O7/c1-12-4-6-13(7-5-12)15-10-3-2-8-14-9-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,14,16H,2-3,8-11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
XMGUMXUNITXHKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCNCCS.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)

![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)




